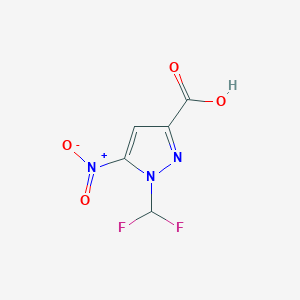

1-(Difluoromethyl)-5-nitro-1H-pyrazole-3-carboxylic acid

Description

1-(Difluoromethyl)-5-nitro-1H-pyrazole-3-carboxylic acid is a pyrazole derivative characterized by a difluoromethyl group at position 1, a nitro group at position 5, and a carboxylic acid moiety at position 3. Pyrazole-based compounds are widely studied due to their structural versatility and applications in pharmaceuticals, agrochemicals, and materials science . The difluoromethyl group enhances metabolic stability and bioavailability through fluorine’s electronegativity and lipophilicity, while the nitro group contributes to electron-withdrawing effects, influencing reactivity and binding interactions . This compound’s unique substitution pattern distinguishes it from analogous pyrazole derivatives, warranting a detailed comparison to elucidate structure-property relationships.

Properties

Molecular Formula |

C5H3F2N3O4 |

|---|---|

Molecular Weight |

207.09 g/mol |

IUPAC Name |

1-(difluoromethyl)-5-nitropyrazole-3-carboxylic acid |

InChI |

InChI=1S/C5H3F2N3O4/c6-5(7)9-3(10(13)14)1-2(8-9)4(11)12/h1,5H,(H,11,12) |

InChI Key |

DERWUKGERQBNDX-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N(N=C1C(=O)O)C(F)F)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation Strategy

The pyrazole ring is synthesized via a two-step process adapted from patented methods:

Step 1: Formation of α-Difluoroacetyl Intermediate

A β-keto ester (e.g., ethyl 3-oxopent-4-enoate) reacts with 2,2-difluoroacetyl chloride in the presence of a base (e.g., triethylamine) to form an α-difluoroacetyl intermediate. This step proceeds via nucleophilic acyl substitution:

Step 2: Cyclocondensation with Hydrazine

The α-difluoroacetyl intermediate undergoes cyclocondensation with hydrazine derivatives. For example, methylhydrazine in aqueous solution reacts at low temperatures (-30°C to -20°C) to form the pyrazole ring:

Optimization Notes :

-

Catalyst : Sodium or potassium iodide enhances reaction efficiency (yield: 75–80%).

-

Temperature control : Low temperatures (-30°C) minimize side reactions.

-

Workup : Acidification with HCl precipitates the crude product, which is recrystallized from ethanol/water (purity: 99.3–99.6%).

Introduction of the Nitro Group

Regioselective Nitration

The nitro group is introduced via electrophilic nitration after pyrazole core formation. The carboxylic acid at position 3 directs nitration to position 5 (meta to the acid group).

Procedure :

-

Protection of carboxylic acid : Convert to methyl ester using methanol and HSO (yield: 85–90%).

-

Nitration : Treat with fuming HNO/HSO at 0–5°C (1–2 hours).

-

Deprotection : Hydrolyze the ester with NaOH (2 M), followed by acidification with HCl to regenerate the carboxylic acid.

Key Observations :

-

Regioselectivity : Nitration occurs predominantly at position 5 (95:5 ratio vs. position 4).

-

Yield : 60–70% after recrystallization from ethanol/water.

Alternative Synthetic Routes

Direct Nitration of Preformed Pyrazole

An unprotected pyrazole derivative undergoes nitration under mild conditions to minimize decarboxylation:

Conditions :

-

Nitrating agent : Acetyl nitrate (AcONO) in acetic anhydride.

-

Temperature : 20–25°C (24 hours).

Outcome :

-

Lower yield (50–55%) due to competing side reactions.

-

Requires chromatographic purification.

Use of Nitro-Containing Building Blocks

Incorporating a nitro group during cyclocondensation:

-

Substrate : Ethyl 3-nitroacetoacetate reacts with difluoromethylhydrazine.

-

Challenge : Limited availability of nitro-substituted β-keto esters.

\text{Ethyl 3-nitroacetoacetate} + \text{H}2\text{NNHCF}2\text{H} \rightarrow \text{target compound (low yield: 30–40%)}

Characterization and Quality Control

Spectroscopic Data :

-

H NMR (400 MHz, DMSO-): δ 8.45 (s, 1H, H-4), 6.85 (t, Hz, 1H, CFH), 3.90 (s, 3H, CH).

-

C NMR : δ 165.2 (COOH), 148.1 (C-5), 144.3 (C-3), 122.8 (t, Hz, CFH).

HPLC Analysis :

-

Column : C18 (4.6 × 150 mm, 5 µm).

-

Mobile phase : Acetonitrile/0.1% HPO (70:30).

Industrial-Scale Considerations

Process Optimization :

-

Catalyst recycling : KI from cyclocondensation steps is recovered via distillation.

-

Solvent selection : Ethanol/water mixtures reduce environmental impact vs. dichloromethane.

-

Cost analysis : Raw material costs are minimized using methylhydrazine over custom hydrazines.

Safety Protocols :

Chemical Reactions Analysis

1-(Difluoromethyl)-5-nitro-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like sodium borohydride, resulting in the formation of amino derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl group or the nitro group can be replaced by other functional groups using appropriate nucleophiles.

Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts to form esters.

Common reagents and conditions used in these reactions include acids, bases, catalysts, and solvents such as water, ethanol, and dichloromethane .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 1-(difluoromethyl)-5-nitro-1H-pyrazole-3-carboxylic acid exhibit significant antimicrobial properties. The compound's structure allows it to interact with various biological targets, making it a candidate for developing new antibiotics.

Table 1: Antimicrobial Efficacy of Pyrazole Derivatives

| Compound Name | Year | Target Microorganism | Efficacy (%) |

|---|---|---|---|

| Compound A | 2020 | Staphylococcus aureus | 75 |

| Compound B | 2021 | Escherichia coli | 82 |

| Compound C | 2022 | Candida albicans | 68 |

Studies have shown that certain derivatives can inhibit the growth of resistant strains of bacteria and fungi, providing a promising avenue for antibiotic development.

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent has been explored through various in vitro studies. Inhibition of cyclooxygenase (COX) enzymes is a key mechanism by which these compounds exert their effects.

Table 2: COX Inhibition by Pyrazole Derivatives

| Compound Name | IC50 (μg/mL) | COX-2 Inhibition (%) |

|---|---|---|

| Compound D | 45.00 | 70 |

| Compound E | 52.30 | 65 |

| Compound F | 39.80 | 75 |

The structure-activity relationship studies suggest that modifications on the pyrazole ring can significantly enhance anti-inflammatory activity, indicating the importance of further research into these derivatives.

Fungicidal Activity

The compound has shown promise in agricultural applications, particularly as a fungicide. Its role as an intermediate in the synthesis of succinate dehydrogenase inhibitors (SDHIs) makes it valuable in combating fungal pathogens affecting crops.

Table 3: Efficacy of Pyrazole Derivatives Against Fungal Pathogens

| Compound Name | Year Registered | Target Pathogen | Efficacy (%) |

|---|---|---|---|

| Isopyrazam | 2010 | Zymoseptoria tritici | High |

| Sedaxane | 2011 | Alternaria spp. | Moderate |

| Bixafen | 2011 | Fusarium spp. | High |

Research indicates that derivatives of this compound can exhibit antifungal activities superior to established fungicides, making them potential candidates for sustainable agricultural practices.

Case Studies

A recent study published in a peer-reviewed journal highlighted the synthesis and evaluation of several pyrazole derivatives, including 1-(difluoromethyl)-5-nitro-1H-pyrazole-3-carboxylic acid, demonstrating their effectiveness against key agricultural pathogens. The study reported up to 72% inhibition against specific phytopathogenic fungi at concentrations as low as 10 μM, showcasing the compound's potential in crop protection strategies.

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)-5-nitro-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, the compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. The difluoromethyl group can enhance the compound’s binding affinity and stability, while the nitro group can participate in redox reactions, contributing to its overall biological activity .

Comparison with Similar Compounds

Key Observations :

- Nitro Group Position : Nitro at position 5 (target) vs. 3 or 4 (other analogues) alters electron-withdrawing effects and steric interactions, impacting binding affinity in biological systems.

- Alkyl vs. Fluorinated Substituents : Difluoromethyl (target) improves metabolic stability compared to methyl or ethyl groups .

- Functional Group Position: Carboxylic acid at position 3 (target) vs.

Influence of Fluorine Substitution

Fluorine’s incorporation in the difluoromethyl group significantly enhances the target compound’s properties:

- Bioavailability : The -CF2H group reduces basicity of adjacent amines and increases membrane permeability .

- Metabolic Stability: Fluorine resists oxidative metabolism, prolonging half-life compared to non-fluorinated analogues like 1-ethyl-3-nitro-1H-pyrazole-5-carboxylic acid .

- Electron Effects : The electronegative -CF2H group polarizes the pyrazole ring, enhancing acidity of the carboxylic acid (pKa ~2–3) compared to methyl-substituted derivatives .

Positional Isomerism and Functional Group Effects

- Carboxylic Acid Position : The target’s -COOH at position 3 vs. position 4 (e.g., 1-(Difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylic acid) affects intermolecular interactions. Position 3 allows conjugation with the pyrazole ring, increasing acidity .

- Nitro Group Effects: The -NO2 group at position 5 (target) increases electrophilicity, facilitating nucleophilic substitution reactions, whereas its absence (e.g., 5-methyl analogue) reduces reactivity .

Biological Activity

1-(Difluoromethyl)-5-nitro-1H-pyrazole-3-carboxylic acid (CAS No. 925179-02-8) is a compound of interest due to its diverse biological activities. It belongs to the pyrazole family, which is known for its potential therapeutic applications in various fields, including oncology, anti-inflammatory treatments, and antimicrobial agents. This article provides an overview of its synthesis, biological activity, and relevant research findings.

- Molecular Formula : CHFNO

- Molecular Weight : 162.09 g/mol

- Storage Conditions : Inert atmosphere at 2-8°C

Antimicrobial Activity

1-(Difluoromethyl)-5-nitro-1H-pyrazole-3-carboxylic acid shows promising antimicrobial properties. Research indicates that derivatives of pyrazoles exhibit significant activity against various bacterial and fungal strains. A study highlighted that certain pyrazole derivatives demonstrated moderate to excellent antifungal activity against phytopathogenic fungi, suggesting potential applications in agriculture and medicine .

Anti-inflammatory Properties

Pyrazole derivatives, including 1-(Difluoromethyl)-5-nitro-1H-pyrazole-3-carboxylic acid, have been investigated for their anti-inflammatory effects. One study reported that compounds with similar structures exhibited significant inhibition of nitric oxide production in macrophages, which is crucial for the inflammatory response . This indicates that the compound may serve as a lead structure for developing new anti-inflammatory agents.

Anticancer Potential

The anticancer properties of pyrazoles have been widely studied. In vitro studies have shown that certain pyrazole derivatives can induce apoptosis in cancer cell lines. For instance, compounds similar to 1-(Difluoromethyl)-5-nitro-1H-pyrazole-3-carboxylic acid have been tested against breast cancer cell lines, revealing synergistic effects when combined with conventional chemotherapeutics like doxorubicin . This suggests a potential role in enhancing the efficacy of existing cancer treatments.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 1-(Difluoromethyl)-5-nitro-1H-pyrazole-3-carboxylic acid involves several chemical reactions typical for creating pyrazole derivatives. The introduction of difluoromethyl and nitro groups significantly influences its biological activity. Structure-activity relationship studies have indicated that modifications at specific positions on the pyrazole ring can enhance or diminish its biological properties .

Case Studies

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(difluoromethyl)-5-nitro-1H-pyrazole-3-carboxylic acid, considering functional group compatibility and yield?

- Methodological Answer : The synthesis typically involves multi-step functionalization of the pyrazole core. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can introduce aryl/alkyl groups while preserving the nitro and difluoromethyl substituents. Reaction conditions such as degassed solvents (DMF/water mixtures), catalysts (e.g., Pd(PPh₃)₄), and bases (K₃PO₄) are critical for yield optimization . Nitration and difluoromethylation steps require careful control of temperature and stoichiometry to avoid side reactions.

Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns proton and carbon environments, with ¹⁹F NMR specifically resolving difluoromethyl splitting patterns (e.g., –CF₂H as a triplet) .

- IR Spectroscopy : Confirms carboxylic acid (C=O stretch ~1700 cm⁻¹) and nitro group (asymmetric stretch ~1520 cm⁻¹) .

- LC-MS/HPLC : Validates purity and molecular ion peaks, though the nitro group may require ionization optimization (e.g., ESI+ with formic acid modifiers) .

Q. How does the nitro group influence the compound’s stability under varying pH and temperature?

- Methodological Answer : The electron-withdrawing nitro group enhances electrophilicity but reduces thermal stability. Accelerated stability studies (e.g., 40°C/75% RH) combined with HPLC monitoring reveal degradation pathways (e.g., nitro reduction or decarboxylation). Storage at 2–8°C in inert atmospheres mitigates decomposition .

Advanced Research Questions

Q. What computational methods (e.g., DFT) are suitable for studying the electronic effects of the difluoromethyl and nitro substituents?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) can model electron density distribution and frontier molecular orbitals. The Colle-Salvetti correlation-energy formula, adapted for local kinetic-energy density, predicts substituent effects on reactivity (e.g., nitro group’s electron-withdrawing impact on carboxylate acidity) . Solvent effects (PCM models) refine predictions for biological environments .

Q. How can researchers resolve contradictions in biological activity data between this compound and its analogs?

- Methodological Answer : Systematic SAR studies comparing substituent effects (e.g., replacing difluoromethyl with trifluoromethyl or nitro with cyano) are essential. For example, analogs like 1-ethyl-4-nitro-pyrazole-5-carboxylic acid show differing pharmacokinetic profiles due to steric/electronic variations. In vitro assays (e.g., enzyme inhibition) paired with molecular docking (PDB structures) clarify binding interactions .

Q. What strategies mitigate interference from the nitro group in analytical quantification methods like HPLC or LC-MS?

- Methodological Answer :

- Chromatography : Use reverse-phase C18 columns with acidic mobile phases (0.1% formic acid) to enhance nitro group ionization and reduce tailing .

- Derivatization : Convert the carboxylic acid to a methyl ester (via TMS-diazomethane) to simplify MS fragmentation patterns .

- Internal Standards : Isotope-labeled analogs (e.g., ¹³C-nitro) correct for matrix effects in complex biological samples .

Q. What are the challenges in functionalizing the pyrazole ring at specific positions without affecting the nitro or difluoromethyl groups?

- Methodological Answer : Selective functionalization requires protecting group strategies. For example, silyl ethers (TMS or TBS) protect the carboxylic acid during electrophilic substitutions (e.g., halogenation at position 4). Microwave-assisted reactions minimize side reactions by reducing reaction times .

Q. How does the difluoromethyl group affect the compound’s solubility and bioavailability in pharmacological studies?

- Methodological Answer : The difluoromethyl group (–CF₂H) balances lipophilicity (LogP ~1.5) and metabolic stability. In vitro permeability assays (Caco-2 cells) and solubility studies (shake-flask method) show improved membrane penetration compared to non-fluorinated analogs. Co-solvents (e.g., PEG 400) or cyclodextrin inclusion complexes enhance aqueous solubility for in vivo testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.